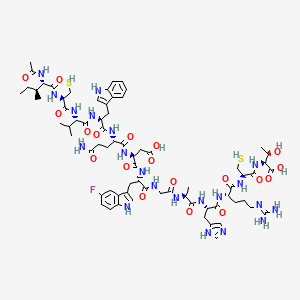

Ac-ICVWQD(5fW)GAHRCT-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-ICVWQD(5fW)GAHRCT-NH2 is a synthetic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its ability to inhibit the complement system, specifically targeting the complement component 3 (C3). The peptide sequence includes a modified tryptophan residue, 5-fluorotryptophan, which enhances its binding affinity and inhibitory activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-ICVWQD(5fW)GAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The incorporation of 5-fluorotryptophan is achieved using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-ICVWQD(5fW)GAHRCT-NH2 geht vorwiegend nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen ein. Diese Wechselwirkungen sind entscheidend für die Bindung an den Komplementfaktor 3 (C3). Das Peptid geht unter physiologischen Bedingungen normalerweise keine Oxidations-, Reduktions- oder Substitutionsreaktionen ein .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet Reagenzien wie Fmoc-geschützte Aminosäuren, Kupplungsmittel (z. B. HBTU, HATU) und Entschützungmittel (z. B. Piperidin). Die Reaktionen werden unter milden Bedingungen durchgeführt, um die Integrität des Peptids zu erhalten .

Wichtigste gebildete Produkte

Das Hauptprodukt der Synthese ist das gewünschte Peptid, this compound. Nebenprodukte können verkürzte oder falsch gefaltete Peptide sein, die während des Reinigungsprozesses üblicherweise entfernt werden .

Wissenschaftliche Forschungsanwendungen

Ac-ICVWQD(5fW)GAHRCT-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und -modifikationstechniken zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation des Komplementsystems, das Teil der Immunantwort ist.

Medizin: Als potenzieller Therapeutikum für Krankheiten untersucht, die mit einer Dysregulation des Komplementsystems einhergehen, wie z. B. Autoimmunerkrankungen und Entzündungszustände.

Industrie: Wird bei der Entwicklung diagnostischer Tests und therapeutischer Formulierungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den Komplementfaktor 3 (C3) bindet. Diese Bindung hemmt die Aktivierung der Komplementkaskade, verhindert die Bildung des Membranangriffs-Komplexes (MAC) und die anschliessende Zelllyse. Die Wechselwirkung des Peptids mit C3 wird durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen vermittelt, die den modifizierten Tryptophanrest beinhalten .

Wirkmechanismus

Ac-ICVWQD(5fW)GAHRCT-NH2 exerts its effects by binding to the complement component 3 (C3). This binding inhibits the activation of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis. The peptide’s interaction with C3 is mediated by hydrogen bonds and hydrophobic interactions involving the modified tryptophan residue .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

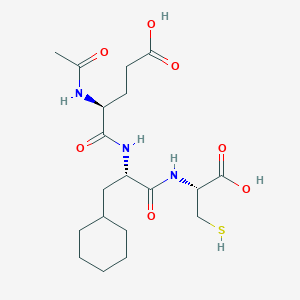

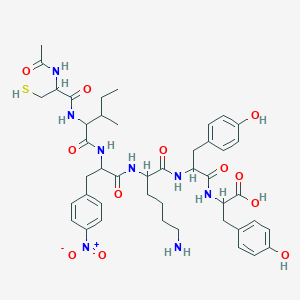

Ac-ICVWQDWGAHRCT-NH2: Ähnliches Peptid ohne die 5-Fluortryptophan-Modifikation, das eine geringere Bindungsaffinität und inhibitorische Aktivität aufweist.

Ac-ICV(5MeW)QDWGAHRCT-NH2: Enthält 5-Methyltryptophan, zeigt moderate Aktivität.

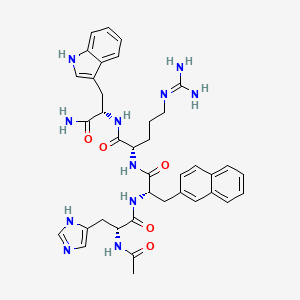

Ac-I[CV(1Nal)QDWGAHRC]T: Integriert 1-Naphthylalanin mit unterschiedlichen Bindungseigenschaften.

Einzigartigkeit

Ac-ICVWQD(5fW)GAHRCT-NH2 ist einzigartig aufgrund des Vorhandenseins von 5-Fluortryptophan, das seine Bindungsaffinität und inhibitorische Aktivität im Vergleich zu anderen ähnlichen Peptiden deutlich erhöht. Diese Modifikation ermöglicht eine effektivere Hemmung des Komplementsystems und macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C71H100FN21O19S2 |

|---|---|

Molekulargewicht |

1634.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C71H100FN21O19S2/c1-8-33(4)57(83-36(7)95)69(110)91-52(30-114)66(107)92-56(32(2)3)68(109)89-48(20-37-25-78-43-13-10-9-12-41(37)43)63(104)85-46(17-18-53(73)96)62(103)88-50(24-55(98)99)65(106)87-47(21-38-26-79-44-16-15-39(72)22-42(38)44)60(101)80-28-54(97)82-34(5)59(100)86-49(23-40-27-76-31-81-40)64(105)84-45(14-11-19-77-71(74)75)61(102)90-51(29-113)67(108)93-58(35(6)94)70(111)112/h9-10,12-13,15-16,22,25-27,31-35,45-52,56-58,78-79,94,113-114H,8,11,14,17-21,23-24,28-30H2,1-7H3,(H2,73,96)(H,76,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t33-,34-,35+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

InChI-Schlüssel |

KSDNMEGNCSHTNC-MZUDAGKNSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

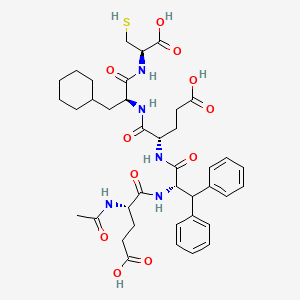

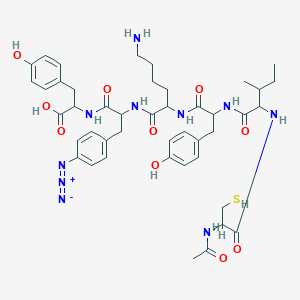

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

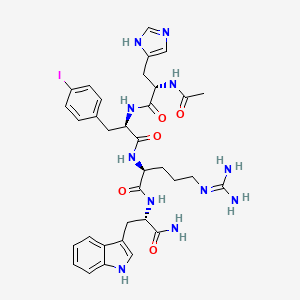

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)

![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)

![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)

![Ac-I[CVWQDWGWHRC]T-NH2](/img/structure/B10846375.png)